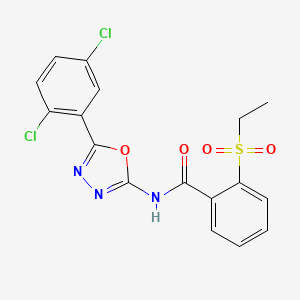

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)14-6-4-3-5-11(14)15(23)20-17-22-21-16(26-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMPPEOGNVBFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14Cl2N4O3S

- Molecular Weight : 399.26 g/mol

- CAS Number : 891141-14-3

The compound features a dichlorophenyl group and an ethylsulfonyl moiety attached to a benzamide framework, which are crucial for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. For instance, it has been suggested that oxadiazole derivatives can inhibit protein kinases and other enzymes related to cell signaling and proliferation.

- Interaction with Receptors : The structural components of the compound may enable it to bind selectively to certain receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- A study reported that similar oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range .

- The presence of electron-withdrawing groups (like the dichlorophenyl group) enhances the anticancer activity by stabilizing the compound's interaction with target proteins involved in cancer progression .

Neuroprotective Effects

This compound may also have neuroprotective effects:

- In vitro studies have suggested that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could potentially improve cognitive functions in affected models .

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest:

- Preliminary studies indicate that oxadiazole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for synthesizing N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide?

- Methodological Answer : Synthesis typically involves sequential steps:

- Cyclization : Formation of the oxadiazole ring via hydrazide precursors under reflux conditions with dehydrating agents (e.g., POCl₃).

- Sulfonation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.

- Coupling : Amide bond formation between the oxadiazole intermediate and 2-(ethylsulfonyl)benzoyl chloride using coupling agents like DCC/HOBt.

- Key solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity control.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yield (>75%) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~165 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 480.2).

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient.

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What analytical techniques are used to monitor reaction intermediates?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Track intermediates using silica gel plates and UV visualization.

- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).

- LC-MS : Real-time monitoring of coupling reactions to detect byproducts (e.g., unreacted benzoyl chloride) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental biological activity data be resolved?

- Methodological Answer :

- Purity Reassessment : Verify compound purity via HPLC and DSC (differential scanning calorimetry) to rule out impurities affecting activity.

- Solubility Testing : Use DMSO/PBS solutions to ensure dissolution; adjust concentrations if precipitation occurs.

- Target Validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm target engagement.

- Structural Analog Comparison : Compare activity with analogs (e.g., morpholino-sulfonyl vs. ethylsulfonyl derivatives) to identify critical substituents .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing dichlorophenyl with thiophene or morpholino groups).

- Biological Assays : Test against enzyme targets (e.g., tyrosine kinases) using IC₅₀ determination and cell-based assays (e.g., MTT for cytotoxicity).

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets.

- Data Correlation : Use regression analysis to link electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. How can interaction mechanisms with biological targets be elucidated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins.

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to resolve 3D binding interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Mutagenesis Studies : Identify critical residues by alanine scanning of the target protein .

Q. What computational approaches enhance reaction design for derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict reaction barriers (e.g., cyclization steps).

- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (solvent, catalyst) for new derivatives.

- Retrosynthetic Analysis : Employ tools like Synthia or ASKCOS to plan multi-step syntheses with high atom economy .

Q. How does the compound’s stability under varying conditions impact experimental reproducibility?

- Methodological Answer :

- Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; analyze degradation via HPLC.

- pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions.

- Cryopreservation : Store at -20°C under argon to prevent oxidation of the sulfonyl group.

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.